![molecular formula C5H12BrN3 B2471607 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide CAS No. 30879-61-9](/img/structure/B2471607.png)
1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
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Overview
Description
“1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide” is a chemical compound with the CAS Number: 30879-61-9 . It has a molecular weight of 194.07 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,4,5,6-tetrahydropyrimidines, including “this compound”, often involves condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles . Other methods include selective reduction of pyrimidines and ring expansion chemistry of cyclopropanes, aziridines, and azetidines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C5H11N3.BrH/c1-8-4-2-3-7-5(8)6;/h2-4H2,1H3,(H2,6,7);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
Antihistaminic Action and Theoretical Studies : A study by Genç et al. (2013) synthesized a related compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, showing promising bronchorelaxant effects via H1 receptor antagonism. This compound was analyzed using density functional methods, revealing insights into its molecular geometry and chemical shift values (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
Reactions with Bromine and N-Bromosuccinimide : Mukarramov (2014) conducted reactions with hydrochlorides of dihydropyrimidine derivatives and N-bromosuccinimide, leading to the formation of brominated compounds, which were characterized for their chemical properties (Mukarramov, 2014).
Synthesis of Trifluoromethylated Analogues : Sukach et al. (2015) synthesized new trifluoromethylated analogues of dihydroorotic acid from related tetrahydropyrimidine derivatives, demonstrating the potential for creating structurally diverse compounds (Sukach et al., 2015).
Biological Activities
Antimicrobial and Cytotoxic Activities : Fathalla et al. (2006) reported the synthesis of new pyrimidine derivatives showing cytotoxic and antibacterial activities. This research highlights the potential medicinal applications of tetrahydropyrimidine derivatives (Fathalla, Radwan, Awad, & Mohamed, 2006).
M1 Muscarinic Receptor Activity : A study by Messer et al. (1992) synthesized a series of tetrahydropyrimidines and examined their activity on M1 muscarinic receptors, demonstrating the potential for memory deficit amelioration (Messer et al., 1992).
Tautomerism and Reaction Studies
- Ring-Ring Tautomerism : Alekseyev et al. (2014) studied the reaction of 4-hydroxytetrahydropyrimidine derivatives, revealing a tautomeric equilibrium between tetrahydropyrimidine thiones and thiadiazoles, indicating complex chemical behavior (Alekseyev et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrimidin-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-8-4-2-3-7-5(8)6;/h2-4H2,1H3,(H2,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUYDFCRFDESJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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